![molecular formula C19H23NO2S B5087156 N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5087156.png)
N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound features a unique structure with a butan-2-yl group, a methoxy group, and a methylsulfanyl group attached to the benzamide core, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(butan-2-yl)aniline, 2-methoxy-4-(methylsulfanyl)benzoic acid, and coupling reagents.
Coupling Reaction: The primary synthetic route involves the coupling of 4-(butan-2-yl)aniline with 2-methoxy-4-(methylsulfanyl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler analog with a phenyl group instead of the butan-2-yl and methoxy groups.
2-methoxybenzamide: Lacks the butan-2-yl and methylsulfanyl groups.
4-methylsulfanylbenzamide: Contains the methylsulfanyl group but lacks the butan-2-yl and methoxy groups.
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl, methoxy, and methylsulfanyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-5-13(2)14-6-8-15(9-7-14)20-19(21)17-11-10-16(23-4)12-18(17)22-3/h6-13H,5H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUTKIKWDQSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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